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Cat. No.: B1329689 Get Quote

Abstract
This Application Note details a robust protocol for assessing Tyrosine Kinase (TK) activity

derived from cell cultures.[1] While Z-Glu-Tyr (Poly(Glu, Tyr) 4:[2]1) is a universal synthetic

substrate, it is not cell-permeable. Therefore, this "cell-based" assay functions as an ex vivo

system: cells are treated with test compounds to modulate kinase signaling, lysed, and the

resulting kinase activity is quantified using Z-Glu-Tyr in a cell-free reaction. This guide utilizes a

luminescent ADP-detection platform (e.g., ADP-Glo™) for high sensitivity and safety, replacing

traditional radiometric

P methods.

Scientific Principle & Mechanism
The Substrate: Z-Glu-Tyr
Z-Glu-Tyr (often chemically defined as Poly(Glu, Tyr) sodium salt, 4:1 ratio) is a random co-

polymer. It mimics the acidic activation loop found in many Protein Tyrosine Kinases (PTKs),

such as Src, EGFR, Abl, and JAK.

Why it works: The glutamate residues provide a negative charge that facilitates interaction

with the kinase active site, while the tyrosine residues serve as the phospho-acceptors.
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The Constraint: Being a large, charged polymer, it cannot cross intact cell membranes. It

functions only when the kinase is extracted from the cell.

The Assay Logic (Cell-to-Signal)
The workflow bridges cellular biology and biochemical kinetics.

Cellular Phase: Live cells are treated with agonists (e.g., EGF) or antagonists (e.g.,

Dasatinib).

Extraction Phase: Cells are lysed under non-denaturing conditions to preserve enzyme

conformation.

Reaction Phase: The lysate (or immunoprecipitated kinase) is incubated with ATP and Z-
Glu-Tyr.

Detection Phase: Kinase activity is quantified by measuring the conversion of ATP to ADP.[3]

Figure 1: Biochemical mechanism of the Z-Glu-Tyr Kinase Assay.
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[4]
Experimental Design & Reagent Preparation
Reagent Solubility (Critical Step)
Z-Glu-Tyr is hydrophobic and acidic. Improper solubilization is the #1 cause of assay failure.
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Reagent Specification Preparation Protocol

Z-Glu-Tyr Poly(Glu, Tyr) 4:1

Dissolve to 2-5 mg/mL in PBS.

If cloudy, add 1N NaOH

dropwise until clear. Final pH

must be ~7.4. Aliquot and store

at -20°C.

ATP Stock Ultra-pure
10 mM stock in water. pH

adjusted to 7.0.

Kinase Buffer Reaction Matrix

40 mM Tris (pH 7.5), 20 mM

MgCl

, 0.1 mg/mL BSA. Note: Add 2

mM MnCl

for Src/Abl kinases.

DTT Reducing Agent

Freshly add 1 mM DTT to the

Kinase Buffer on the day of

use.

Controls
No Substrate Control: Lysate + ATP (measures background ATPase activity).

No Enzyme Control: Buffer + ATP + Z-Glu-Tyr (measures ATP stability).

Inhibitor Control: Lysate + ATP + Z-Glu-Tyr + Staurosporine (validates signal specificity).

Detailed Protocol
Phase A: Cell Treatment & Lysis
Objective: Isolate active kinases while preventing dephosphorylation.

Culture: Seed cells (e.g., A431, Jurkat, or Src-transformed fibroblasts) in 6-well plates. Grow

to 80% confluency.
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Treatment: Treat cells with drug/stimulus for the desired time (e.g., EGF 100 ng/mL for 10

min).

Wash: Aspirate media and wash 2x with ice-cold PBS.

Lysis: Add 200 µL Ice-Cold Lysis Buffer per well.

Lysis Buffer Composition: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM

EDTA, 1 mM EGTA.

Critical Additives:Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) and

Protease Inhibitor Cocktail. Without phosphatase inhibitors, the kinase signal will be lost.

Clarification: Scrape cells, transfer to microfuge tubes. Incubate on ice for 10 min. Centrifuge

at 14,000 x g for 10 min at 4°C. Collect supernatant.

Phase B: The Kinase Reaction (ADP-Glo Method)
Objective: Quantify kinase activity via ATP depletion.[4]

Normalization: Quantify total protein (BCA Assay) and normalize lysates to 0.5 mg/mL.

Plate Setup: Use a white, solid-bottom 384-well or 96-well plate.

Reaction Mix (Per Well):

5 µL Kinase Buffer (containing Mn/Mg).

5 µL Cell Lysate (or Immunoprecipitated beads resuspended in buffer).

5 µL Substrate/ATP Mix (0.2 mg/mL Z-Glu-Tyr + 10-50 µM ATP).

Incubation: Shake plate for 30 seconds. Incubate at Room Temperature (RT) for 60 minutes.

ADP-Glo Step 1 (Depletion): Add 15 µL ADP-Glo™ Reagent to stop the reaction and deplete

unconsumed ATP. Incubate 40 min at RT.

ADP-Glo Step 2 (Detection): Add 30 µL Kinase Detection Reagent. Incubate 30 min at RT.
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Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Figure 2: Step-by-step workflow from cell culture to data acquisition.
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Data Analysis & Interpretation
Calculating Specific Activity
Raw luminescence (RLU) correlates to ADP generated.

Standard Curve: Run an ATP-to-ADP conversion curve (0% to 100% conversion) to correlate

RLU to [ADP] in µM.

Background Subtraction:

Activity Calculation:

Z-Factor (Quality Control)
For drug screening campaigns, calculate the Z-factor to ensure assay robustness:

[5]

Target: Z > 0.5 for a valid screening assay.
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Issue Probable Cause Corrective Action

High Background
ATP degradation or impure Z-

Glu-Tyr

Use ultra-pure ATP. Ensure Z-

Glu-Tyr is fully dissolved and

pH adjusted.

Low Signal Phosphatase activity in lysate

Crucial: Increase concentration

of Na

VO

and NaF in lysis buffer.

No Linearity Substrate depletion

Reduce lysate amount or

reaction time. Ensure ATP <

10% consumed.

Precipitation Z-Glu-Tyr insolubility

Check pH of Z-Glu-Tyr stock. If

< 7.0, it will precipitate in Mg

buffers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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